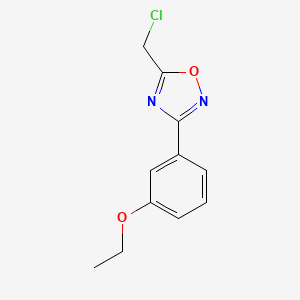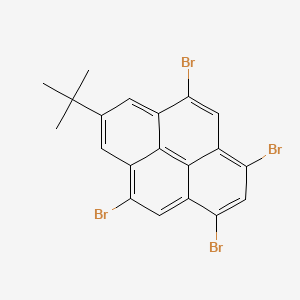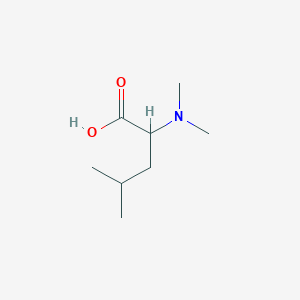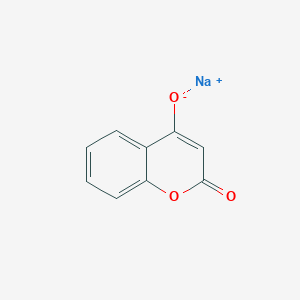
Sodium 4-hydroxycoumarin(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-hydroxycoumarin(1-) is a derivative of 4-hydroxycoumarin, a compound known for its diverse biological and pharmacological activities. 4-Hydroxycoumarin itself is a coumarin derivative with a hydroxyl group at the 4-position, making it a versatile scaffold in organic synthesis . Sodium 4-hydroxycoumarin(1-) is particularly significant due to its applications in various fields, including medicine, chemistry, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: . For sodium 4-hydroxycoumarin(1-), the sodium salt is formed by neutralizing 4-hydroxycoumarin with sodium hydroxide.
Industrial Production Methods: Industrial production of 4-hydroxycoumarin derivatives often employs large-scale Pechmann condensation reactions. The process involves heating phenol and ethyl acetoacetate in the presence of a catalyst such as sulfuric acid or zinc chloride . The resulting 4-hydroxycoumarin is then neutralized with sodium hydroxide to produce sodium 4-hydroxycoumarin(1-).
Análisis De Reacciones Químicas
Types of Reactions: Sodium 4-hydroxycoumarin(1-) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions occur at the 3-position of the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens and acylating agents are used for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or acylated coumarins.
Aplicaciones Científicas De Investigación
Sodium 4-hydroxycoumarin(1-) has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has anticoagulant properties and is used in the development of anticoagulant drugs.
Industry: It is employed in the production of dyes, fluorescent probes, and other industrial chemicals.
Mecanismo De Acción
The primary mechanism of action of sodium 4-hydroxycoumarin(1-) involves the inhibition of vitamin K epoxide reductase. This enzyme is crucial for recycling vitamin K, which is necessary for the activation of clotting factors in the blood . By inhibiting this enzyme, sodium 4-hydroxycoumarin(1-) prevents the formation of active clotting factors, thereby exerting its anticoagulant effect.
Comparación Con Compuestos Similares
Warfarin: A well-known anticoagulant with a similar mechanism of action.
Dicoumarol: Another anticoagulant that inhibits vitamin K epoxide reductase.
4-Hydroxythiocoumarin: A sulfur-containing analog with similar biological activities.
Uniqueness: Sodium 4-hydroxycoumarin(1-) is unique due to its sodium salt form, which enhances its solubility and bioavailability compared to other 4-hydroxycoumarin derivatives .
Propiedades
Fórmula molecular |
C9H5NaO3 |
|---|---|
Peso molecular |
184.12 g/mol |
Nombre IUPAC |
sodium;2-oxochromen-4-olate |
InChI |
InChI=1S/C9H6O3.Na/c10-7-5-9(11)12-8-4-2-1-3-6(7)8;/h1-5,10H;/q;+1/p-1 |
Clave InChI |
GTWZPZVOBHIHTR-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=O)O2)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


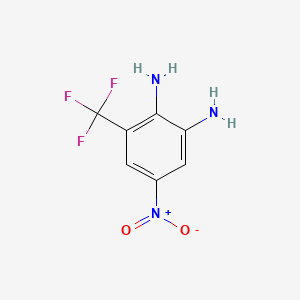
![sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B12505242.png)
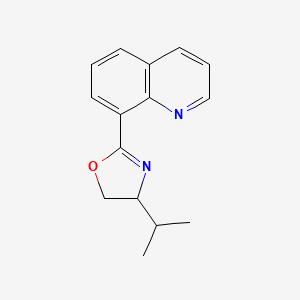
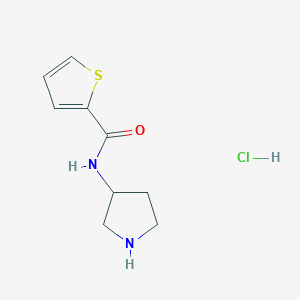
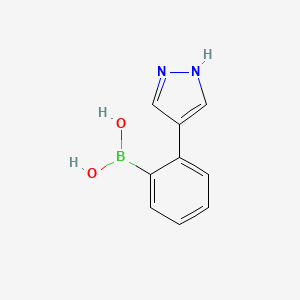
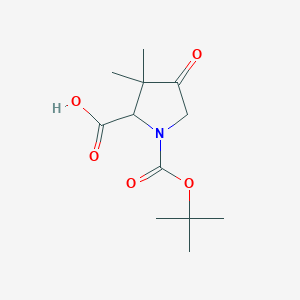
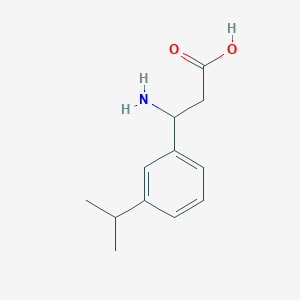

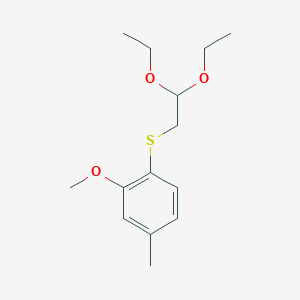
![5-[2-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-4-oxo-2-thioxo-3-thiazolidineacetic acid](/img/structure/B12505306.png)
